Azilsartan Medoxomil-D5 is a deuterated form of Azilsartan Medoxomil, an angiotensin II receptor blocker used primarily in the treatment of hypertension. The compound is notable for its enhanced pharmacokinetic properties due to the incorporation of deuterium, which can improve metabolic stability and alter the pharmacodynamics of the drug. Azilsartan Medoxomil itself is a prodrug that converts to its active form, Azilsartan, through hydrolysis.
Azilsartan Medoxomil-D5 is synthesized from Azilsartan Medoxomil, which is classified as an antihypertensive agent. It falls under the category of angiotensin II receptor antagonists, specifically targeting the AT1 receptor subtype. This classification places it alongside other well-known antihypertensives like Losartan and Valsartan.
The synthesis of Azilsartan Medoxomil-D5 involves several key steps that modify the original Azilsartan structure to incorporate deuterium. The general synthetic pathway includes:
The molecular formula for Azilsartan Medoxomil-D5 can be represented as . The structure features a complex arrangement including:
The presence of deuterium alters certain NMR characteristics, allowing for distinct spectral identification compared to non-deuterated forms.
The primary chemical reaction involved in the activation of Azilsartan Medoxomil-D5 is hydrolysis, where the medoxomil ester is converted into the active form, Azilsartan. This reaction typically occurs in physiological conditions post-administration:
This hydrolysis reaction is crucial for its pharmacological activity as it releases the active ingredient that exerts antihypertensive effects.
Azilsartan Medoxomil-D5 functions by selectively blocking the angiotensin II type 1 receptor (AT1). By inhibiting this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
The pharmacodynamic profile may be enhanced by the presence of deuterium, which could lead to prolonged action or altered absorption characteristics.
Azilsartan Medoxomil-D5 exhibits several important physical and chemical properties:
The compound's hygroscopic nature necessitates careful handling to maintain integrity during storage.
Azilsartan Medoxomil-D5 primarily serves as a research tool in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its applications include:
Azilsartan Medoxomil-D5 (C₂₅H₁₅D₅N₄O₅; MW 461.48 g/mol) is a deuterated analog of the angiotensin II receptor blocker (ARB) azilsartan medoxomil. The compound features five deuterium atoms (⁵D) strategically incorporated at the ethyl group of the ethoxy moiety (–OCD₂CD₃), replacing all hydrogen atoms in this position. This isotopic substitution preserves the parent compound’s core pharmacophore—including the benzimidazole-7-carboxylic acid, biphenyl linker, and oxadiazolone ring—while creating a distinct mass signature (+5 Da) for analytical detection. The molecular formula and structural integrity are confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with purity ≥98% by HPLC and ≥99% deuterium enrichment [3] [4].
The rationale for deuterium labeling centers on enabling precise quantification of azilsartan in biological matrices. As an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), Azilsartan Medoxomil-D5 co-elutes with non-deuterated azilsartan but resolves as a separate peak in mass spectra (m/z 461.5 vs. 456.4). This allows compensation for matrix effects, extraction variability, and instrument fluctuations during pharmacokinetic studies [3] [6].
Table 1: Structural and Analytical Properties of Azilsartan Medoxomil-D5
Property | Specification |
---|---|
Molecular Formula | C₂₅H₁₅D₅N₄O₅ |
Molecular Weight | 461.48 g/mol |
Deuterium Positions | Ethoxy group (–OCD₂CD₃) |
CAS Number | 1346599-45-8 |
IUPAC Name | 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid |
Primary Use | Internal standard for azilsartan quantification |
Deuterium’s kinetic isotope effect (KIE) leverages the reduced vibrational frequency of C–D bonds compared to C–H bonds, potentially altering metabolic pathways. In Azilsartan Medoxomil-D5, deuterium substitution at the ethoxy group targets sites vulnerable to oxidative metabolism by cytochrome P450 (CYP) enzymes. While the compound itself is not administered therapeutically, its design informs deuterium’s impact on azilsartan’s pharmacokinetics:
These properties make deuterated azilsartan variants valuable for probing metabolic stability mechanisms and designing optimized ARBs. However, Azilsartan Medoxomil-D5 itself is exclusively an analytical tool and not a therapeutic agent.
Table 2: Comparative Metabolic Parameters of Azilsartan vs. Deuterated Analogues
Parameter | Azilsartan | Deuterated Azilsartan Analogs | Impact |
---|---|---|---|
Primary Metabolism | O-Deethylation | Slowed O-deethylation | ↑ Metabolic stability |
CYP Involvement | CYP2C9, CYP2B6 | Reduced CYP affinity | ↓ First-pass clearance |
Half-life (t₁/₂) | 6–9 hours | ↑ 20–30% | ↑ Systemic exposure |
Analytical Utility | N/A | Co-elution + distinct MS signal | ↑ Quantification accuracy |
The synthesis of Azilsartan Medoxomil-D5 emerged alongside the development of azilsartan medoxomil (marketed as Edarbi®). Key milestones include:
The deuterated analog remains protected under process patents (e.g., synthetic routes using deuterated ethanol), but its core structure is off-patent for research use.
Table 3: Historical Milestones in Azilsartan Medoxomil-D5 Development
Year | Milestone | Significance |
---|---|---|
2014 | WO2014102628A1 Patent Filed | Stabilized azilsartan formulations enabling deuterated analog studies |
2015 | First Commercial Listings (Santa Cruz Biotechnology) | Availability as an internal standard (Cat. No. sc-503232) |
2016 | Pediatric PK Studies Referencing Deuterated Standards | Validation of pediatric dosing simulations using deuterated analogs |
2018 | Inclusion in FDA Submissions for ANDAs | Support for bioequivalence testing of generic azilsartan |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0